1-Phenyl-5-cinnamylidenepyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
BC12-4 is a novel potent inhibitor of IL-2 secretion, demonstrating potent immunomodulatory activity.
Scientific Research Applications
Photocatalytic Degradation
- The compound is involved in studies on photocatalytic degradation, particularly its transformation under UV/TiO₂ heterogeneous photocatalysis. This research provides insights into the decomposition pathways and reactive oxidative species involved in degradation processes (Cao et al., 2013).
Derivative Synthesis
- Research on the synthesis of silicon-, germanium-, and tin-containing derivatives of barbital and methyluracil includes compounds structurally similar to 1-Phenyl-5-cinnamylidenepyrimidine-2,4,6(1H,3H,5H)-trione. These studies explore the chemical reactions and potential applications of these derivatives (Gordetsov et al., 2005).
Antitumor Activity
- Novel derivatives have been synthesized and tested for their antitumor activity, indicating potential in cancer research and therapy. The structure-activity relationships and pharmacophore predictions contribute to understanding their antitumor mechanisms (El-Deeb et al., 2010).
Three-Component Chemical Reactions
- Efficient synthesis routes for producing certain derivatives have been developed. For example, a three-component reaction involving alkyl isocyanide, acetylenic diester, and 5-hydroxy-5-arylpyrimidine-2,4,6(1H,3H,5H)-trione has been reported, demonstrating novel methods of chemical synthesis (Shaker Ardakani et al., 2015).
Ionic Liquid Catalysis
- Investigations into the use of succinimidinium hydrogensulfate as a catalyst for the synthesis of derivatives have shown significant advancements in the field of green chemistry and catalysis (Goli-Jolodar et al., 2016).
properties
CAS RN |
94212-33-6 |
---|---|
Product Name |
1-Phenyl-5-cinnamylidenepyrimidine-2,4,6(1H,3H,5H)-trione |
Molecular Formula |
C19H14N2O3 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(5E)-1-phenyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H14N2O3/c22-17-16(13-7-10-14-8-3-1-4-9-14)18(23)21(19(24)20-17)15-11-5-2-6-12-15/h1-13H,(H,20,22,24)/b10-7+,16-13+ |
InChI Key |
COXDMRSXWPMFJU-NJKRNUQASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BC12-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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